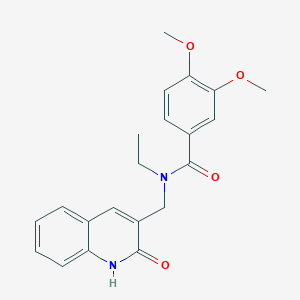
1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that belongs to the class of tetrahydroquinolines. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-cancer activity by inhibiting the activity of enzymes involved in the cell cycle and inducing apoptosis. It has also been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. Its anti-viral activity is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the cell cycle, induce apoptosis, reduce oxidative stress and inflammation in the brain, and inhibit viral replication. It has also been found to have low toxicity and high selectivity towards cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. It has also been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, its potential use as a drug delivery system for other therapeutic agents can also be explored. Finally, its use in combination therapy with other drugs can also be investigated to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 4-methylbenzoyl chloride with 3-methylphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst such as zinc chloride to obtain the final product.
Scientific Research Applications
1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. It has been found to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been studied for its potential use as an anti-viral agent.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-16-4-6-17(7-5-16)24(29)27-14-2-3-18-15-19(8-13-22(18)27)23(28)26-21-11-9-20(25)10-12-21/h4-13,15H,2-3,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUTFMSIUQSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7710477.png)

![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)
